molecular formula C9H9N5 B13106772 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile CAS No. 72112-35-7

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile

Cat. No.: B13106772
CAS No.: 72112-35-7
M. Wt: 187.20 g/mol
InChI Key: VNAWNPMZKZBEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and as flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile typically involves the reaction of 6-methylpyrazine-2,3-dicarbonitrile with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems also ensures consistent quality and higher efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylamino)-6-methylpyrazine-2,3-dicarbonitrile
  • 5-(Dimethylamino)-6-methylpyrazine-2,3-dicarbonitrile
  • 5-(Ethylamino)-6-chloropyrazine-2,3-dicarbonitrile

Uniqueness

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

72112-35-7

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

5-(ethylamino)-6-methylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C9H9N5/c1-3-12-9-6(2)13-7(4-10)8(5-11)14-9/h3H2,1-2H3,(H,12,14)

InChI Key

VNAWNPMZKZBEIK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=C(C(=N1)C#N)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.